molecular formula C16H12BrN5O3 B8795484 7-Acetamido-4-(3-bromoanilino)-6-nitroquinazoline CAS No. 169205-91-8

7-Acetamido-4-(3-bromoanilino)-6-nitroquinazoline

Cat. No. B8795484
CAS RN: 169205-91-8
M. Wt: 402.20 g/mol
InChI Key: DZUKQELTOOTLPR-UHFFFAOYSA-N
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Description

7-Acetamido-4-(3-bromoanilino)-6-nitroquinazoline is a useful research compound. Its molecular formula is C16H12BrN5O3 and its molecular weight is 402.20 g/mol. The purity is usually 95%.
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properties

CAS RN

169205-91-8

Molecular Formula

C16H12BrN5O3

Molecular Weight

402.20 g/mol

IUPAC Name

N-[4-(3-bromoanilino)-6-nitroquinazolin-7-yl]acetamide

InChI

InChI=1S/C16H12BrN5O3/c1-9(23)20-14-7-13-12(6-15(14)22(24)25)16(19-8-18-13)21-11-4-2-3-10(17)5-11/h2-8H,1H3,(H,20,23)(H,18,19,21)

InChI Key

DZUKQELTOOTLPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 7-acetamido-6-nitro-3H-quinazolin-4-one (5.00 g, 20 mmol) in POCl3 (250 mL) is heated under reflux for 2 h, the excess of POCl3 is removed under vacuum, and the residue is dissolved in CH2Cl2 and washed with aqueous Na2CO3 solution. Workup gives the crude 4-chloro derivative, which is coupled directly with 3-bromoaniline in isopropanol as above, and the resulting hydrochloride is converted directly to the free base, by treatment with aqueous NH3, to give 7-acetamido-4-(3-bromoanilino)-6-nitroquinazoline (3.60 g, 45%). 1H NMR (DMSO) δ10.56 (1H, s), 10.29 (1H, s), 9.34 (1H, s), 8.70 (1H, s), 8.19 (1H, brs), 7.97 (1H, s), 7.88 (1H, d, J=6.0 Hz), 7.43-7.35 (2H, m), 2.13 (3H, s).
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Synthesis routes and methods II

Procedure details

7-Acetamido-4-(3-bromoanilinol-6-nitroquinazoline. A solution of 7-acetamido-6-nitro-3H-quinazolin-4-one (5.00 g, 20 mmol) in POCl3 (250 mL) is heated under reflux for 2 h, the excess of POCl3 is removed under vacuum, and the residue is dissolved in CH2Cl2 and washed with aqueous Na2CO3 solution. Workup gives the crude 4-chloro derivative, which is coupled directly with 3-bromoaniline in isopropanol as above, and the resulting hydrochloride is converted directly to the free base, by treatment with aqueous NH3, to give 7-acetamido-4-(3-bromoanilino)-6-nitroquinazoline (3.60 g, 45%). 1H NMR (DMSO) δ10.56 (1H, s), 10.29 (1H, s), 9.34 (1H, s), 8.70 (1H, s), 8.19 (1H, brs), 7.97 (1H, s), 7.88 (1H, d, J=6.0 Hz), 7.43-7.35 (2H, m), 2.13 (3H, s).
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3-bromoanilinol 6-nitroquinazoline
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